molecular formula C14H13N5O2S B2943250 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid CAS No. 708218-22-8; 7339-87-9

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid

Cat. No.: B2943250
CAS No.: 708218-22-8; 7339-87-9
M. Wt: 315.35
InChI Key: SAQKWFACCBDYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. standard practices in the chemical industry, such as batch processing and the use of automated synthesis equipment, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:

    Chemistry: Used as a reagent in organic synthesis and chemical biology.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and thioacetic acid analogs. Examples are:

Uniqueness

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid is unique due to its specific combination of a purine core with a thioacetic acid group. This structure allows it to interact with a wide range of biological targets, making it a versatile tool in biochemical research .

Properties

IUPAC Name

2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOBZKIQAIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.